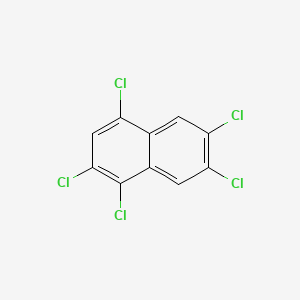
Naphthalene, 1,2,4,6,7-pentachloro-
Descripción general
Descripción
Naphthalene, 1,2,4,6,7-pentachloro- is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol . It is one of the many polychlorinated naphthalenes (PCNs), which are known for their chemical stability and resistance to degradation .
Métodos De Preparación
The synthesis of Naphthalene, 1,2,4,6,7-pentachloro- typically involves the chlorination of naphthalene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles of chlorination, ensuring the selective substitution of hydrogen atoms with chlorine atoms at the specified positions on the naphthalene ring .
Análisis De Reacciones Químicas
Naphthalene, 1,2,4,6,7-pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Naphthalene, 1,2,4,6,7-pentachloro- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated aromatic hydrocarbons.
Biology: Research on its toxicological effects helps in understanding the impact of PCNs on living organisms.
Medicine: Studies on its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,2,4,6,7-pentachloro- involves its interaction with cellular components, leading to various biochemical effects. It can be metabolized to reactive intermediates that may bind to cellular macromolecules, causing toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .
Comparación Con Compuestos Similares
Naphthalene, 1,2,4,6,7-pentachloro- is compared with other polychlorinated naphthalenes, such as:
- Naphthalene, 1,2,3,4,5,6-hexachloro-
- Naphthalene, 1,2,3,4,6,7-hexachloro-
- Naphthalene, 1,2,3,5,7-pentachloro-
These compounds share similar chemical properties but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in Naphthalene, 1,2,4,6,7-pentachloro- contributes to its distinct chemical behavior and applications .
Propiedades
IUPAC Name |
1,2,4,6,7-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQUDLBNLKOIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164500 | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-17-2 | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)
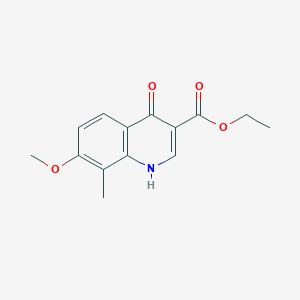
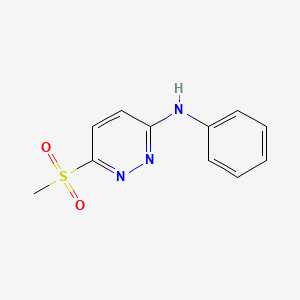
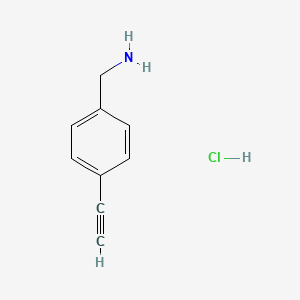
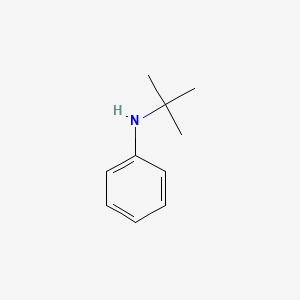
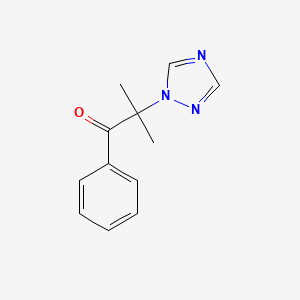

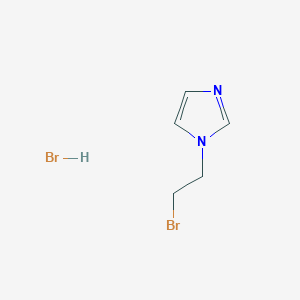
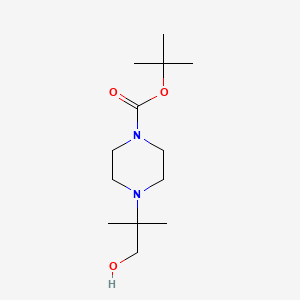


![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)
